molecular formula C19H13Cl2N3O3S2 B2825494 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 850916-09-5

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2825494
CAS No.: 850916-09-5
M. Wt: 466.35
InChI Key: YZVIAVMPXUJRTI-UHFFFAOYSA-N
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Description

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound belonging to the thienopyrimidine class This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, substituted with dichlorophenyl, nitrophenyl, and methylsulfanyl groups

Scientific Research Applications

2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications, including:

Preparation Methods

The synthesis of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reaction mixture in the presence of a desiccant like calcium chloride to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like hydrogen gas with palladium catalyst, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, derivatives of thienopyrimidine have been identified as inhibitors of protein kinases, which play a crucial role in cell signaling and proliferation . The compound’s structure allows it to bind to the active site of these enzymes, thereby inhibiting their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar compounds to 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-nitrophenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one include other thienopyrimidine derivatives such as thieno[3,4-b]pyridine and pyrido[2,3-d]pyrimidin-5-one . These compounds share a similar core structure but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O3S2/c20-14-6-1-11(9-15(14)21)10-29-19-22-16-7-8-28-17(16)18(25)23(19)12-2-4-13(5-3-12)24(26)27/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVIAVMPXUJRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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